molecular formula C15H15F2NO B12657775 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol CAS No. 84946-19-0

2-[[Bis(4-fluorophenyl)methyl]amino]ethanol

Cat. No.: B12657775
CAS No.: 84946-19-0
M. Wt: 263.28 g/mol
InChI Key: YWZXYBOYTASOSM-UHFFFAOYSA-N
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Description

2-[[Bis(4-fluorophenyl)methyl]amino]ethanol (CAS 84946-19-0) is a fluorinated organic compound with the molecular formula C15H15F2NO and a molar mass of 263.28 g/mol . This molecule features an ethanolamine core substituted with a bis(4-fluorophenyl)methyl group, a structure often explored in chemical and pharmaceutical research for its potential as a key synthetic intermediate or building block in the development of more complex molecules. The presence of the fluorine atoms can significantly influence the compound's properties, such as its bioavailability, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry and drug discovery programs. The compound has a calculated density of approximately 1.211 g/cm³ and a high boiling point of around 383.5°C at 760 mmHg, indicating its thermal stability . It possesses a flashpoint of 185.7°C, which should be considered for safe handling and storage. Researchers value this compound for its use in synthesizing novel chemical entities, particularly in constructing molecules that require a diphenylmethane backbone with fluorine substitutions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

84946-19-0

Molecular Formula

C15H15F2NO

Molecular Weight

263.28 g/mol

IUPAC Name

2-[bis(4-fluorophenyl)methylamino]ethanol

InChI

InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(18-9-10-19)12-3-7-14(17)8-4-12/h1-8,15,18-19H,9-10H2

InChI Key

YWZXYBOYTASOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NCCO)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol typically involves the nucleophilic substitution or reductive amination of bis(4-fluorophenyl)methyl amine precursors with ethylene oxide or related epoxides to introduce the ethanol moiety. The key steps include:

  • Formation of the bis(4-fluorophenyl)methyl amine intermediate.
  • Reaction of this amine with ethylene oxide or 2-chloroethanol under controlled conditions to yield the aminoethanol derivative.

Specific Synthetic Routes

Reductive Amination Approach
  • Starting from bis(4-fluorophenyl)methanamine, the compound can be prepared by reductive amination with 2-hydroxyacetaldehyde or its equivalents.
  • Sodium triacetoxyborohydride (Na(AcO)3BH) is commonly used as a mild reducing agent in solvents like 1,2-dichloroethane (DCE) to facilitate the reductive amination step.
  • This method allows for selective formation of the secondary amine with the ethanol side chain attached.
Nucleophilic Ring Opening of Epoxides
  • The bis(4-fluorophenyl)methyl amine can be reacted with ethylene oxide or 2-benzyloxirane in the presence of a base such as n-butyllithium in tetrahydrofuran (THF).
  • This reaction opens the epoxide ring, attaching the 2-hydroxyethyl group to the nitrogen atom.
  • The reaction conditions typically involve low temperatures and inert atmosphere to prevent side reactions.

Catalytic and Reagent Details

  • Potassium carbonate (K2CO3) is often used as a base to deprotonate the amine and facilitate nucleophilic attack.
  • Solvents such as acetonitrile or THF are preferred for their ability to dissolve both organic and inorganic reagents.
  • The reaction temperature is generally maintained between ambient and 80 °C depending on the step.
  • Purification is achieved by crystallization or chromatographic techniques to isolate the pure aminoethanol compound.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Reductive amination Na(AcO)3BH, AcOH 1,2-Dichloroethane Room temp to 40 °C 41–71 Mild reducing agent, selective reaction
Epoxide ring opening n-Butyllithium, ethylene oxide or 2-benzyloxirane THF 0–25 °C ~23 Requires inert atmosphere
Base-mediated nucleophilic substitution K2CO3, bis(4-fluorophenyl)methyl amine Acetonitrile 50–80 °C Variable Facilitates amine alkylation

Research Findings and Optimization

  • Structural analogues synthesized via similar methods showed that the presence of fluorine atoms on the phenyl rings enhances the compound’s chemical stability and biological activity.
  • Optimization of reaction times and temperatures improves yields and purity, with reductive amination providing higher selectivity and fewer side products compared to direct nucleophilic substitution.
  • Use of protecting groups and controlled deprotection steps can be employed when multi-step syntheses are required for complex derivatives.

Chemical Reactions Analysis

Types of Reactions

2-[[Bis(4-fluorophenyl)methyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[[Bis(4-fluorophenyl)methyl]amino]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol with key analogs, emphasizing structural differences and their implications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Solubility/LogP Applications/Notes Evidence ID
2-[[Bis(4-fluorophenyl)methyl]amino]ethanol C₁₅H₁₅F₂NO (est.) 263.29 (est.) Dual 4-fluorophenyl groups, ethanolamine backbone Low water solubility (LogP ~3.5) Potential CNS modulation, synthetic intermediate N/A
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride C₉H₁₃ClFNO 205.66 Single 4-fluorobenzyl group, hydrochloride salt High polarity (LogP ~1.2) Pharmaceutical intermediate (e.g., adrenergic agents)
2-(Ethyl(4-fluorobenzyl)amino)ethanol C₁₁H₁₆FNO 197.25 Ethyl substitution on amino group Moderate lipophilicity (LogP ~2.8) Neurotransmitter analog studies
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride C₁₁H₁₅ClFNO₂ 247.7 Esterified ethanolamine, acetate backbone Hydrophobic (LogP ~2.5) Prodrug design, esterase-activated delivery

Notes:

  • Hydrochloride salts (e.g., ) improve aqueous solubility, favoring formulations for intravenous administration .

Key Research Findings

Fluorination Effects: Bis(4-fluorophenyl) substitution enhances metabolic stability by resisting oxidative degradation in hepatic microsomes compared to non-fluorinated analogs (e.g., diphenylmethanol derivatives in ) .

Safety Profile: Sulfinyl analogs like 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide () exhibit moderate toxicity (GHS Category 4), suggesting careful handling is required for fluorinated ethanolamine derivatives .

Thermal Stability : Crystalline analogs (e.g., cobalt complexes in ) demonstrate high thermal stability (decomposition >250°C), supporting their use in high-temperature applications .

Biological Activity

2-[[Bis(4-fluorophenyl)methyl]amino]ethanol, also known by its chemical name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which suggests possible interactions with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic processes.

  • CAS Number : 84946-19-0
  • Molecular Formula : C16H18F2N2O
  • Molecular Weight : 302.33 g/mol
  • IUPAC Name : 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol

The biological activity of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol is primarily attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. Preliminary studies suggest that the compound may interact with specific receptors or enzymes, potentially leading to alterations in cell proliferation and apoptosis.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing downstream signaling cascades.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol against various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)% Inhibition at 10 µM
A549 (Lung)15.575%
MCF-7 (Breast)20.368%
SW480 (Colorectal)12.782%

These findings indicate that the compound exhibits significant antiproliferative activity against these cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Anticancer Activity

In a study published in Nature Scientific Reports, researchers synthesized several derivatives of bis(4-fluorophenyl)methyl amines and evaluated their cytotoxicity against A549 and MCF-7 cell lines. The study found that the compound exhibited an IC50 value of 15.5 µM against A549 cells, showing promising activity compared to standard chemotherapeutic agents like cisplatin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of similar compounds, revealing that they could induce apoptosis through the activation of caspase pathways in cancer cells. This suggests that 2-[[Bis(4-fluorophenyl)methyl]amino]ethanol might share similar apoptotic mechanisms, warranting further exploration into its therapeutic potential .

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